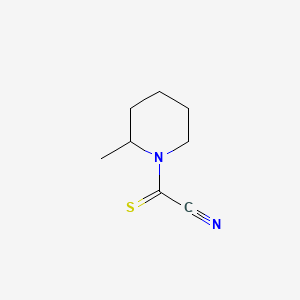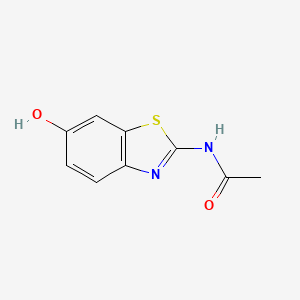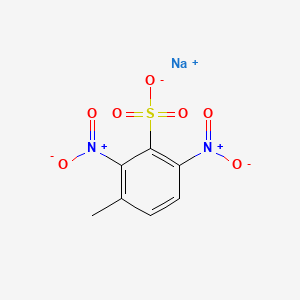
2,4-Dinitrotoluene-3-sulfonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrotoluene-3-sulfonic acid sodium salt is a chemical compound with the molecular formula C₇H₅N₂NaO₇S and a molecular weight of 284.18 g/mol . It is a derivative of 2,4-dinitrotoluene, which is a nitroaromatic compound widely used in the production of explosives, dyes, and rubber . This compound is known for its hazardous nature and potential to induce genetic mutations in humans, fish, and microorganisms .
Métodos De Preparación
The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt typically involves the nitration of toluene followed by sulfonation. One common method involves warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite, resulting in an 80% yield of the sodium salt of 2,4-Dinitrobenzenesulfonic Acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,4-Dinitrotoluene-3-sulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be degraded using the three-dimensional electro-Fenton (3D/EF) process with magnetic activated carbon particle electrodes (GAC/Fe₃O₄) . This process involves the use of Fe₃O₄ nanoparticles created through chemical co-precipitation and electrochemically deposited PbO₂ layers on graphite sheets. The major products formed from these reactions include various oxidized and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dinitrotoluene-3-sulfonic acid sodium salt has several scientific research applications. It is used as an analytical standard for TNT metabolites . Additionally, it is employed in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . Its hazardous nature also makes it a subject of environmental studies, particularly in the context of wastewater treatment and biodegradability enhancement .
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt involves its interaction with various molecular targets and pathways. In the context of environmental degradation, the 3D/EF process enhances the biodegradability of the compound by increasing the average oxidation state (AOS) and carbon oxidation state (COS) while decreasing the COD/TOC ratio . This indicates the effectiveness of the process in breaking down the compound into less harmful substances.
Comparación Con Compuestos Similares
2,4-Dinitrotoluene-3-sulfonic acid sodium salt can be compared with other similar compounds such as 2,4-Dinitrobenzenesulfonic acid and 3-Methyl-2,6-dinitrobenzenesulfonic acid . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as an analytical standard for TNT metabolites and its role in environmental studies.
Propiedades
Fórmula molecular |
C7H5N2NaO7S |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
sodium;3-methyl-2,6-dinitrobenzenesulfonate |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |
Clave InChI |
ISRXGTNZAWRDJB-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


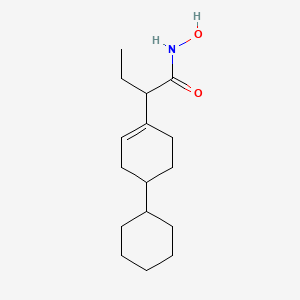
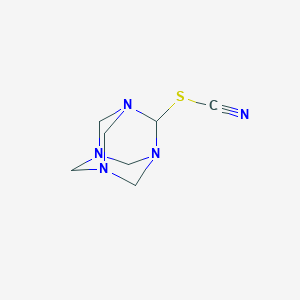
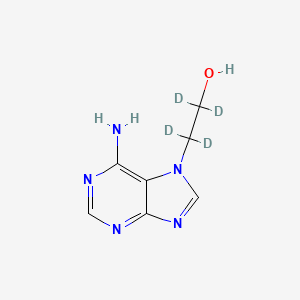
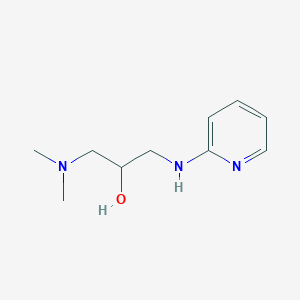
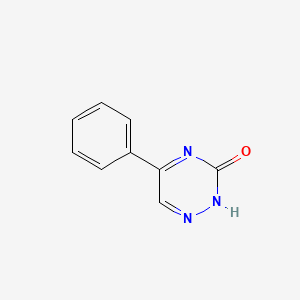

![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
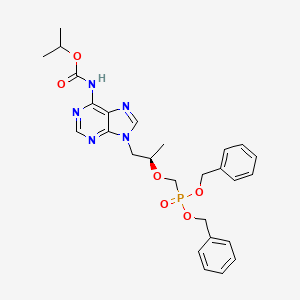

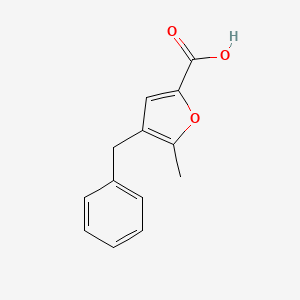
![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
